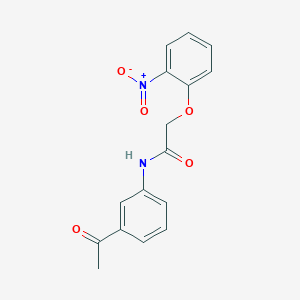

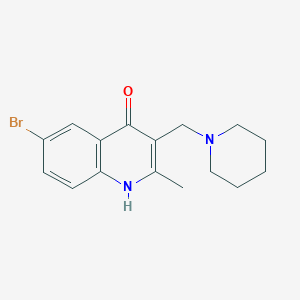

N-(3-acetylphenyl)-2-(2-nitrophenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The study of compounds like "N-(3-acetylphenyl)-2-(2-nitrophenoxy)acetamide" falls within the realm of organic chemistry, focusing on synthesizing novel compounds for various applications, including medicinal and material sciences. The development of new synthetic routes and the analysis of molecular structures are crucial for understanding these compounds' reactivity, stability, and potential applications.

Synthesis Analysis

Research on similar compounds, such as the synthesis of N-hydroxyacetaminophen derivatives and N-(2-hydroxyphenyl)acetamides, involves multi-step procedures, including nitration, reduction, and acetylation. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol via alkylation and nitration demonstrates the complexity and specificity of synthesis routes for such compounds (Zhang Da-yang, 2004).

Molecular Structure Analysis

Structural analysis of acetamide derivatives often involves spectroscopic techniques like IR, NMR, and X-ray crystallography to elucidate their molecular configurations, intermolecular interactions, and the impact of substituents on their electronic and spatial structures. For example, the study of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides provides insights into the intra- and intermolecular hydrogen bonding that influences the compounds' physical properties and reactivity (T. Romero & Angela Margarita, 2008).

科学的研究の応用

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study focused on developing new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. It utilized the Leuckart synthetic pathway to develop novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds were assessed for their anticancer activity against breast cancer (MCF-7), neuroblastoma (SK-N-SH), and for anti-inflammatory and analgesic activities. The findings indicated that halogens on the aromatic ring in these compounds favored anticancer and anti-inflammatory activities, with compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) showing promise as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Mechanism of Decomposition of Toxic Metabolites

A study on N-hydroxyacetaminophen, a postulated toxic metabolite of acetaminophen, explored its decomposition in aqueous solution. The research provided insights into the decomposition process, which is significant for understanding the metabolic pathways and potential toxicological impacts of acetaminophen-related compounds (Gemborys, Mudge, & Gribble, 1980).

Chemoselective Acetylation in Drug Synthesis

A study demonstrated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This research is critical for the synthesis of antimalarial drugs, showcasing a method for efficient and selective acetylation, a key step in drug synthesis (Magadum & Yadav, 2018).

Improvement in Synthesis Techniques

Research on N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide synthesis highlighted improvements in reduction, acetylation, and ethylation methods. This study is significant for the development and optimization of synthesis processes for related compounds, contributing to more efficient and cost-effective production methods (Fenga, 2007).

特性

IUPAC Name |

N-(3-acetylphenyl)-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c1-11(19)12-5-4-6-13(9-12)17-16(20)10-23-15-8-3-2-7-14(15)18(21)22/h2-9H,10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBLMTOVPQSSKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(2-nitrophenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)

![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)

![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)

![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)

![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)

![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)